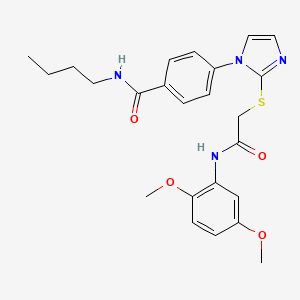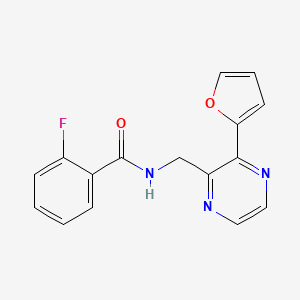
2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide, also known as FPBM, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPBM is a benzamide derivative that has been shown to have promising anti-cancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Fluorinated Pyrazoles Synthesis : A study by Surmont et al. (2011) discusses the synthesis of fluorinated pyrazoles, which are important in medicinal chemistry. The synthesis involves monofluorination of β-methylthio-β-enaminoketones, potentially relevant to the chemical structure of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (Surmont et al., 2011).
Decarboxylative Fluorination : Yuan et al. (2017) report on the decarboxylative fluorination of heteroaromatic carboxylic acids, including furan and pyrazole derivatives. This method could be relevant for the modification of this compound (Yuan et al., 2017).
Biological and Medicinal Applications
Histone Deacetylase Inhibition : A compound structurally analogous to this compound, MS-27-275, has been studied by Saito et al. (1999) for its ability to inhibit histone deacetylase, showing significant antitumor activity in various human tumor cell lines (Saito et al., 1999).
Antiviral Activity : Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles for their antiviral activities, particularly against bird flu influenza (H5N1). This suggests potential antiviral applications for structurally related compounds like this compound (Hebishy et al., 2020).
Antimicrobial Activity : Carmellino et al. (1994) investigated fluoro and trifluoromethyl derivatives of benzamides for their antifungal and antibacterial properties. This suggests potential antimicrobial applications for compounds like this compound (Carmellino et al., 1994).
Imaging and Diagnostic Applications
- Positron Emission Tomography : Tu et al. (2007) synthesized fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography, indicating potential diagnostic applications for similar fluorine-containing benzamides (Tu et al., 2007).
Other Applications
- Synthesis of Heterocyclic Systems : Hashem et al. (2007) reported on converting furanones bearing a pyrazolyl group into various heterocyclic systems, indicating the versatility of furan-pyrazine structures in synthesizing new compounds (Hashem et al., 2007).
Zukünftige Richtungen
The future directions for research on “2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Eigenschaften
IUPAC Name |
2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSBXWJCPSLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

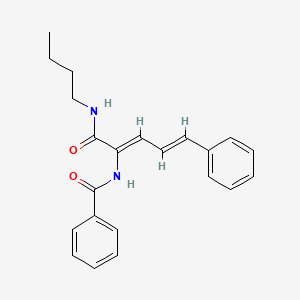
![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)
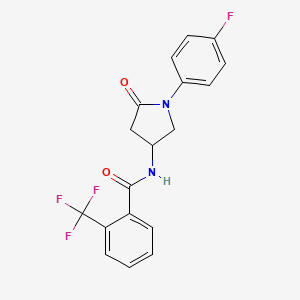
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2942459.png)
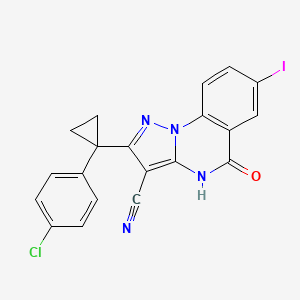
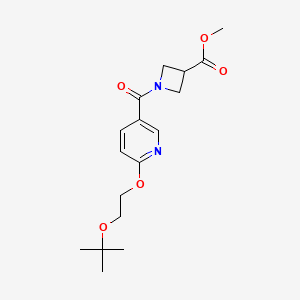
![N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2942463.png)
![Ethyl 3-(4-methylphenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942464.png)
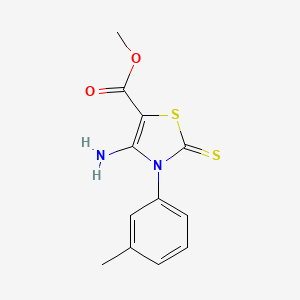
![N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2942467.png)
